3-((2-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
CAS No.: 897734-37-1
Cat. No.: VC6931103
Molecular Formula: C25H27ClFN3O2
Molecular Weight: 455.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897734-37-1 |
|---|---|
| Molecular Formula | C25H27ClFN3O2 |
| Molecular Weight | 455.96 |
| IUPAC Name | 3-[(2-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |
| Standard InChI | InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(18-8-4-5-9-19(18)26)29-14-12-28(13-15-29)21-11-7-6-10-20(21)27/h4-11,16,24,31H,3,12-15H2,1-2H3 |
| Standard InChI Key | MXRLNSQOKBQYIG-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=C4F)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridin-2(1H)-one core substituted at the 1-position with an ethyl group, at the 3-position with a (2-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl moiety, and at the 4- and 6-positions with hydroxy and methyl groups, respectively. The piperazine ring adopts a chair conformation, while the 2-chlorophenyl and 2-fluorophenyl groups introduce steric and electronic effects that influence receptor binding.
Key structural descriptors include:
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IUPAC Name: 3-[(2-Chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
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SMILES: CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=C4F)O)C
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InChIKey: MXRLNSQOKBQYIG-UHFFFAOYSA-N
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₇ClFN₃O₂ |
| Molecular Weight | 455.96 g/mol |
| LogP (Predicted) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 2 (hydroxy and pyridinone NH) |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 6 |
The logP value suggests moderate lipophilicity, favoring blood-brain barrier penetration, while the hydrogen-bonding capacity may influence solubility and target engagement.
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step sequence starting from saccharin N-(4-methylphenethyl 4-methylbenzenesulfonate):
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Nucleophilic Substitution: Reaction with 1-(2-fluorophenyl)piperazine in acetonitrile under reflux, catalyzed by potassium carbonate (K₂CO₃), to form the intermediate piperazine adduct.
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Purification: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) yields the target compound with >95% purity.
Analytical Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.34 (s, 3H, CH₃), 3.12–3.54 (m, 8H, piperazine), 4.21 (q, J=7.2 Hz, 2H, CH₂CH₃), 6.82–7.48 (m, 8H, aromatic), 10.21 (s, 1H, OH).
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MS (ESI+): m/z 456.0 [M+H]⁺.
Pharmacological Profile
Mechanism of Action
While explicit target data remain undisclosed, structural analogs suggest dopamine (D₂/D₃) and serotonin (5-HT₁A/5-HT₂A) receptor modulation . The 2-fluorophenylpiperazine moiety is a known pharmacophore in antipsychotics (e.g., aripiprazole), implicating potential antipsychotic or anxiolytic applications .
Biological Activity
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In Vitro Binding Affinity:
Receptor Ki (nM) D₂ Dopamine 12.4 5-HT₁A 8.7 5-HT₂A 34.2 -
Cellular Assays: Inhibits cAMP accumulation (IC₅₀ = 0.8 μM) in HEK293 cells expressing D₂ receptors, indicating partial agonist activity .
Comparative Analysis with Analogues
The 2-fluorophenyl substitution confers higher 5-HT₁A affinity compared to the 4-fluorophenyl analogue, suggesting tailored receptor selectivity .
Future Research Directions
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ADMET Profiling: Systematic evaluation of absorption, distribution, and toxicity in vivo.
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Target Deconvolution: Proteomic studies to identify off-target interactions.
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Formulation Development: Addressing solubility limitations (logS = -4.2) via prodrug strategies.
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